Landiolol, (2R,4R)-

Cardioselectivity Receptor Pharmacology Adverse Event Reduction

Landiolol (2R,4R)- is the enantiomerically pure reference standard critical for impurity profiling and chiral HPLC method development for landiolol API. Its 255:1 β1/β2 selectivity ratio and 4-minute elimination half-life underpin research in SVT, postoperative AF, and pediatric arrhythmia. Unlike esmolol (30:1 selectivity, 9-min t½), this standard enables precise quantification of the highly cardioselective enantiomer. Procure for analytical QC, stability studies, and formulation R&D in cardiac critical care and heart failure programs.

Molecular Formula C25H39N3O8
Molecular Weight 509.6 g/mol
CAS No. 144256-25-7
Cat. No. B8819005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLandiolol, (2R,4R)-
CAS144256-25-7
Molecular FormulaC25H39N3O8
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C
InChIInChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m1/s1
InChIKeyWMDSZGFJQKSLLH-IRLDBZIGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Landiolol (2R,4R)- CAS 144256-25-7: Ultra-Short-Acting β1-Selective Blocker for Critical Care Arrhythmia Management


Landiolol, chemically (2R,4R)-configured, is an ultra-short-acting, highly cardioselective β1-adrenergic receptor antagonist [1]. It is indicated for the short-term reduction of ventricular rate in adults with supraventricular tachycardia (SVT), including atrial fibrillation and atrial flutter [2]. The compound is rapidly hydrolyzed by plasma pseudocholinesterase and hepatic carboxylesterase into an inactive metabolite (M1), resulting in an elimination half-life of approximately 4 minutes [3].

Why Landiolol Cannot Be Interchanged with Esmolol, Digoxin, or Other Rate-Control Agents


Clinically, β-blockers are not interchangeable due to profound differences in receptor subtype selectivity, pharmacokinetic half-life, and downstream hemodynamic effects [1]. Landiolol's 255:1 β1/β2 selectivity ratio is approximately 8-fold higher than esmolol's 30:1 ratio, conferring greater chronotropic specificity and significantly less negative inotropic and hypotensive effect at equipotent heart-rate-lowering doses [2]. Furthermore, its 4-minute elimination half-life is less than half that of esmolol (9 minutes), enabling tighter titration and rapid reversal upon discontinuation in hemodynamically unstable or critically ill patients where esmolol's longer offset may prolong adverse events [3].

Quantitative Differential Evidence for Landiolol vs. Esmolol, Digoxin, and Diltiazem


Superior β1/β2 Receptor Selectivity: Landiolol vs. Esmolol (255:1 vs. 30:1)

Landiolol exhibits significantly higher β1-adrenergic receptor selectivity compared to esmolol. In a direct head-to-head comparison using human embryonic kidney (HEK)293 cell lines expressing human β1 and β2 receptors, landiolol demonstrated a β1/β2 selectivity ratio of 216:1, versus 30:1 for esmolol [1]. Other independent analyses confirm a 255:1 selectivity for landiolol [2]. This 7.2- to 8.5-fold greater cardioselectivity translates to a more rapid heart rate decrease while avoiding the unwanted decreases in mean arterial blood pressure typically observed with esmolol [3].

Cardioselectivity Receptor Pharmacology Adverse Event Reduction

Significantly Shorter Elimination Half-Life: Landiolol (4 min) vs. Esmolol (9 min)

Landiolol possesses an ultra-short elimination half-life that is less than half that of esmolol. Pharmacokinetic studies in patients with cardiac arrhythmias report a landiolol half-life (t1/2) of approximately 4 minutes [1], with some sources specifying 3.5-4.5 minutes [2], compared to the reference compound esmolol's 9-minute half-life [3]. This difference is attributed to rapid hydrolysis by plasma pseudocholinesterase and hepatic carboxylesterase into an inactive metabolite [4]. The blood concentration of landiolol is halved within 5 minutes after blood sampling, indicating extremely rapid clearance [5].

Pharmacokinetics Titratability Critical Care

Greater Heart Rate Control Efficacy in LV Dysfunction: Landiolol (48%) vs. Digoxin (13.9%) at 2 Hours

In patients with atrial fibrillation/flutter and left ventricular (LV) dysfunction (ejection fraction 25-50%), landiolol demonstrated significantly superior acute heart rate control compared to digoxin. The J-Land randomized controlled trial (n=200) reported that successful heart rate control (defined as ≥20% HR reduction plus HR <110 bpm at 2 hours) was achieved in 48.0% of landiolol-treated patients versus only 13.9% of digoxin-treated patients (P<0.0001) [1]. Baseline mean heart rates were comparable between groups: 138.2±15.7 bpm for landiolol and 138.0±15.0 bpm for digoxin [2].

Heart Failure Atrial Fibrillation Rate Control

Minimal Blood Pressure Impact Despite Significant Heart Rate Reduction

Landiolol achieves clinically meaningful heart rate reduction without significant changes in mean arterial blood pressure, a key differentiator from less selective β-blockers. In a study of pediatric patients after cardiac surgery (n=12), landiolol reduced heart rate from 169.7 ± 11.4 to 127.7 ± 7.5 bpm (P < 0.05) while blood pressure did not significantly change [1]. In the European LANDI-UP real-world study (n=449), heart rate control was achieved in 74% of patients with a low incidence of hypotension (2%) and bradycardia (0.2%) [2]. This hemodynamic stability is attributed to landiolol's 255:1 β1/β2 selectivity ratio, which avoids β2-mediated vasodilation [3].

Hemodynamics Safety Profile Hypotension

Absence of Pharmacochaperoning Activity: Avoiding Rebound Sensitization Upon Discontinuation

A direct molecular pharmacology comparison revealed that esmolol, but not landiolol, induces pharmacochaperoning of β1-adrenergic receptors. Incubation with ≥1 μM esmolol for ≥24 hours increased β1-receptor levels via enhanced export from the endoplasmic reticulum, an effect not observed with landiolol [1]. This pharmacochaperoning action sensitizes cells to rebound effects upon drug discontinuation, potentially explaining the rebound tachycardia and hypertension seen with esmolol withdrawal. Landiolol's lack of this activity provides a mechanistic advantage for safer discontinuation in critically ill patients [2].

Pharmacochaperoning Rebound Effects Receptor Trafficking

Procurement-Relevant Application Scenarios for Landiolol in Critical Care and Perioperative Settings


Rate Control in Atrial Fibrillation with Left Ventricular Dysfunction

Landiolol is the preferred acute rate-control agent for patients with AF/AFL and LV dysfunction (LVEF 25-50%), based on J-Land trial data showing 48.0% vs. 13.9% success rate compared to digoxin at 2 hours [1]. Procurement should prioritize landiolol for cardiac ICUs and heart failure units where digoxin's slow onset and limited efficacy are inadequate and esmolol's negative inotropic effects pose unacceptable risk.

Postoperative Atrial Fibrillation (POAF) Prophylaxis and Treatment in Cardiac Surgery

Landiolol is indicated for POAF prevention and treatment after cardiac surgery. The FAAC trial is comparing landiolol to amiodarone for POAF, with a hypothesis of higher sinus rhythm restoration (85% vs. 70%) within 48 hours [2]. Landiolol's ultra-short half-life (4 min) enables rapid titration during the vulnerable postoperative period when hemodynamic status fluctuates, and its minimal blood pressure impact reduces the risk of postoperative hypotension [3].

Pediatric Supraventricular Tachycardia (SVT) Management

The LANDI-PED phase III study demonstrated landiolol's efficacy and safety in pediatric SVT across surgical and non-surgical settings [4]. Landiolol achieved a 25.0% normal sinus rhythm restoration rate and 40.0% of patients achieved ≥20% heart rate reduction within 210 minutes, with hypotension occurring in only 10% of patients [5]. Procurement for pediatric cardiac ICUs should consider landiolol as a titratable, hemodynamically stable alternative to esmolol.

General ICU Supraventricular Arrhythmias in Hemodynamically Unstable Patients

The LANDI-UP real-world European study (n=449) confirmed landiolol achieves effective heart rate control in 74% of critically ill patients with SVAs (73% AF), including those with sepsis, heart failure, or acute MI [6]. With hypotension incidence of only 2% and bradycardia at 0.2%, landiolol is the β-blocker of choice in general medical/surgical ICUs where patients have multiple comorbidities and tenuous hemodynamics that preclude the use of less selective agents like esmolol [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Landiolol, (2R,4R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.